3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
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Description
3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
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Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a novel derivative of the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties based on recent research findings.
Chemical Structure and Properties
The compound's structure comprises a 1,2,4-oxadiazole ring substituted with a pyrrolidine moiety and aromatic groups. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) highlighted that certain oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis BCG, indicating potential in treating tuberculosis .
- Desai et al. (2016) found that pyridine-based oxadiazole derivatives showed activity against both Gram-positive and Gram-negative bacteria, outperforming gentamicin in some cases .
These findings suggest that the oxadiazole scaffold can be optimized for enhanced antimicrobial activity.
Anticancer Activity
The anticancer potential of oxadiazole derivatives is noteworthy:
- A study by Paruch (2020) reported various 2,5-disubstituted 1,3,4-oxadiazoles tested for anticancer activity. Compounds exhibited IC50 values ranging from 0.67 to 0.87 µM against different cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) cells .
- Another investigation revealed that specific oxadiazole compounds induced apoptosis in cancer cells with IC50 values indicating potent cytotoxic effects .
Cytotoxicity Studies
Cytotoxicity assessments have been critical in evaluating the safety and efficacy of this compound:
- In vitro studies demonstrated varying levels of cytotoxicity across different cell lines. For example, certain derivatives showed significant stimulation of cell viability in L929 cells at specific concentrations .
Table 1: Cytotoxicity of Selected Oxadiazole Derivatives
Compound ID | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
24 | L929 | 12 | >100 |
25 | L929 | 100 | <50 |
29 | A549 | 50 | >100 |
The mechanisms underlying the biological activities of oxadiazoles involve multiple pathways:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Many compounds activate apoptotic pathways leading to cancer cell death.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis has been implicated in the antimicrobial action of these compounds.
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives:
- A study demonstrated that a particular oxadiazole derivative showed promising results against S. aureus and E. coli, indicating broad-spectrum antimicrobial efficacy .
- In cancer research, compounds were shown to significantly reduce tumor growth in xenograft models when administered at specific dosages .
Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-15-6-4-7-17(12-15)30-14-21(27)26-11-5-8-18(26)23-24-22(25-31-23)16-9-10-19(28-2)20(13-16)29-3/h4,6-7,9-10,12-13,18H,5,8,11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZJYWUFVASNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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